2,2,2-Trifluoroacetaldehyde hydrate
Overview
Description
2,2,2-Trifluoroacetaldehyde hydrate, also known as fluoral hydrate, is a chemical compound with the molecular formula C2HF3O·H2O. It is a hydrate form of 2,2,2-trifluoroacetaldehyde, which is a fluorinated derivative of acetaldehyde. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
2,2,2-Trifluoroacetaldehyde hydrate is primarily used in the synthesis of trifluoroethylamino derivatives . These derivatives are the primary targets of the compound. The role of these derivatives is to serve as intermediates in various chemical reactions .
Mode of Action
The compound interacts with its targets through a reductive amination reaction . This process involves the formation of corresponding N,O-acetal intermediates, which are then reduced using NaBH4 or 2-picoline borane complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of trifluoroethylamino derivatives . The downstream effects of this pathway include the production of target trifluoroethylamino compounds in moderate to good yields .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it may have good bioavailability
Result of Action
The primary result of the action of this compound is the formation of trifluoroethylamino compounds . These compounds are formed in moderate to good yields, indicating the effectiveness of the compound’s action .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is known to react with KF reagent as well as free water . It is also recommended to store the compound at room temperature and keep it in a cool place . Oxidizing agents are incompatible with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetaldehyde hydrate can be synthesized through several methods. One common method involves the reduction of an ester of trifluoroacetic acid using a borohydride reducing agent in a hydroxylic solvent. This reaction typically occurs at temperatures up to 30°C . Another method involves the oxidation of trifluoroethanol in the vapor phase .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic oxidation of 1,1,1-trifluoroethane using oxygen and nitrogen gases. The reaction is carried out in a fixed-bed reactor with catalysts such as Fe2O3/AlF3 or CuO/AlF3 at temperatures ranging from 200 to 400°C and pressures between 0.1 to 2 MPa .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
Major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl derivatives .
Scientific Research Applications
2,2,2-Trifluoroacetaldehyde hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chloral (Trichloroacetaldehyde): Similar to 2,2,2-trifluoroacetaldehyde hydrate but contains chlorine atoms instead of fluorine.
Bromal (Tribromoacetaldehyde): Contains bromine atoms instead of fluorine.
Iodal (Triiodoacetaldehyde): Contains iodine atoms instead of fluorine.
Uniqueness
This compound is unique due to its high reactivity and the presence of trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
2,2,2-trifluoroacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFRFZGABIRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381793 | |
Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33953-86-5 | |
Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroacetaldehyde hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common preparation methods for 2,2,2-Trifluoroacetaldehyde hydrate?
A1: The research article outlines several methods for preparing this compound:
- Reduction of Trifluoroacetic Acid: Reacting trifluoroacetic acid (TFA) with lithium aluminum hydride (LiAlH4) in an ether solution can yield the desired compound. The yield can be optimized to 78% by inverting the addition sequence, adding LiAlH4 to TFA [].
- Reduction of Trifluoroacetic Acid Ethyl Ester: Treating trifluoroacetic acid ethyl ester with sodium borohydride offers an alternative preparation method [].
- Reaction with Dimethylformamide: this compound can be synthesized by reacting dimethylformamide (DMF) with trifluoromethane (CF3H) in the presence of strong bases [].
- Reduction of Phenyl Trifluoromethyl Sulfone: Reducing phenyl trifluoromethyl sulfone using magnesium metal in the presence of mercury(II) chloride and strong Lewis acids like boron trifluoride etherate (BF3·OEt2) presents another viable route [].
Q2: What are the applications of this compound?
A2: this compound serves as a valuable precursor for various chemical syntheses:
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